1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC16328072
Molecular Formula: C17H17FN4O2
Molecular Weight: 328.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN4O2 |
|---|---|
| Molecular Weight | 328.34 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H17FN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23) |
| Standard InChI Key | ZLZVAWQTBYLHDT-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Introduction
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole derivative class. It features a pyrazole ring, a fluorinated phenyl group, and a methoxyethyl substituent, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active pyrazole derivatives.
Synthesis
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach includes:
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Starting Materials: The synthesis often begins with appropriate pyrazole precursors and involves reactions such as condensation and substitution to introduce the necessary functional groups.
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Reaction Conditions: The choice of solvents, catalysts, and reaction conditions (e.g., temperature and pressure) is crucial for optimizing yield and purity.
Biological Activity and Applications
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Medicinal Chemistry: This compound is of interest in medicinal chemistry due to its potential therapeutic applications. Pyrazole derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
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RET Signaling Pathways: Although specific data on 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is limited, compounds with similar structures have shown potential in targeting RET signaling pathways, which are involved in certain cancers.
Analytical Techniques
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Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize the chemical structure and purity of this compound.
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Spectral Data: FT-IR (Fourier Transform Infrared Spectroscopy) can provide information on the functional groups present.
Comparison with Similar Compounds
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